3-(3,5-Dichlorophenyl)-2-thioxo-1,3-thiazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

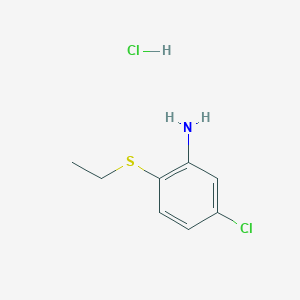

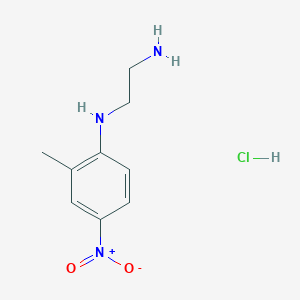

3-(3,5-Dichlorophenyl)-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C9H5Cl2NOS2 and its molecular weight is 278.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

- Compounds containing the 3-(3,5-Dichlorophenyl)-2-thioxo-1,3-thiazolidin-4-one structure have shown promising antimicrobial properties. Studies revealed their effectiveness against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and fungi like Candida albicans (B'Bhatt & Sharma, 2017). Another research confirmed the antibacterial potential of similar thiazolidin-4-one derivatives (Sayyed et al., 2006).

Anticancer and Anti-inflammatory Activities

- A study highlighted the synthesis of a compound structurally related to this compound, demonstrating its potential in vitro antibreast cancer activity against human breast adenocarcinoma cell lines. It also exhibited significant anti-inflammatory properties (Uwabagira & Sarojini, 2019).

Synthesis and Chemical Reactions

- Efficient synthesis methods for producing 2-thioxo-1,3-thiazolidin-4-ones have been reported, indicating their relevance in chemical research and potential for producing derivatives with varied properties (Alizadeh & Zohreh, 2009). Another study focused on the solvent-free synthesis of 3-alkyl-2-thioxo-1,3-thiazolidine-4-ones, demonstrating an efficient approach to generating these compounds (Nasiri et al., 2014).

Potential in Pharmacology

- The structural and therapeutic diversity of thiazolidin-4-ones, including compounds similar to this compound, has garnered interest due to their various bioactivities like antiviral, anticonvulsant, anti-inflammatory, and antithyroidal properties (Doreswamy et al., 2007).

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to have significant interactions with various biological targets

Mode of Action

Compounds with similar structures, such as iprodione, have been reported to inhibit the germination of fungal spores and block the growth of the fungal mycelium . This suggests that 3-(3,5-Dichlorophenyl)-2-thioxo-1,3-thiazolidin-4-one might interact with its targets in a similar manner, leading to changes in their function or activity.

Biochemical Pathways

It has been reported that a 2-aminothiazole derivative remarkably affects mycobacterium tuberculosis energetics . This suggests that this compound might influence similar biochemical pathways, leading to downstream effects on cellular processes.

Pharmacokinetics

Compounds with similar structures have been reported to have specific pharmacokinetic properties . For instance, 2-(4-amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol was found in the urine of laboratory animals up to 120 hours after administration . This suggests that this compound might have similar ADME properties, which could impact its bioavailability.

Action Environment

It is known that environmental conditions can significantly impact the effectiveness of similar compounds . Therefore, factors such as temperature, pH, and presence of other substances could potentially influence the action of this compound.

Properties

IUPAC Name |

3-(3,5-dichlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NOS2/c10-5-1-6(11)3-7(2-5)12-8(13)4-15-9(12)14/h1-3H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFNJJWDEKZZMLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)C2=CC(=CC(=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NOS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,3-Dimethoxy-benzyl)-[2-(2-fluoro-phenyl)-ethyl]-amine hydrochloride](/img/structure/B1318417.png)

![(2-Fluoro-benzyl)-[2-(1H-indol-3-YL)-ethyl]-amine oxalate](/img/structure/B1318460.png)

![3-Ethoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B1318472.png)